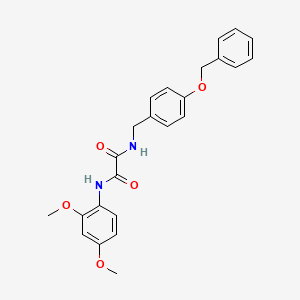

N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with both benzyloxy and dimethoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzyloxy and dimethoxyphenyl intermediates. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the oxalamide linkage can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide involves multiple steps that typically include the formation of the oxalamide linkage through the reaction of the corresponding amine and acid derivatives. The detailed synthetic pathway can be complex, often requiring specific reagents and conditions to ensure high yields and purity.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimycobacterial Activity

A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their ability to inhibit Mycobacterium tuberculosis. Two compounds showed minimal inhibitory concentrations comparable to first-line treatments like isoniazid, indicating their potential as new tuberculosis therapies .

Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of related benzyloxy derivatives. The study found that certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting a promising avenue for epilepsy treatment .

PPAR Agonism

Compounds derived from this chemotype have been explored for their role as agonists for peroxisome proliferator-activated receptors (PPAR). Agonism of PPARα has been linked to beneficial effects in conditions such as inflammation and neurodegeneration .

Tuberculosis Treatment Development

In a notable case study, researchers synthesized a range of benzyloxy derivatives and assessed their efficacy against M. tuberculosis. The findings indicated that specific modifications in the chemical structure could enhance antimicrobial potency while maintaining selectivity for bacterial cells over human cells .

Evaluation of Anticonvulsant Properties

A separate study evaluated the anticonvulsant activity of several derivatives derived from the oxalamide framework. The results demonstrated that specific substitutions on the benzene rings significantly influenced the efficacy against seizures in rodent models .

Data Summary Table

Wirkmechanismus

The mechanism by which N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups can facilitate binding to specific sites on these targets, leading to inhibition or activation of their biological functions. The oxalamide linkage provides structural stability and contributes to the overall binding affinity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(4-methoxybenzyl)-N2-(2,4-dimethoxyphenyl)oxalamide

- N1-(4-ethoxybenzyl)-N2-(2,4-dimethoxyphenyl)oxalamide

- N1-(4-(benzyloxy)benzyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Uniqueness

N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide is unique due to the specific combination of benzyloxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications where these specific functional groups are advantageous.

Biologische Aktivität

N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5, with a molecular weight of 420.5 g/mol. The structure features two aromatic moieties connected by an oxalamide linkage, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O5 |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1207007-34-8 |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The benzyloxy and dimethoxyphenyl groups are synthesized separately.

- Coupling Reaction : These intermediates are then coupled using oxalyl chloride in the presence of a catalyst like triethylamine, often in solvents such as dichloromethane.

- Purification : The final product is purified through techniques such as column chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxy and dimethoxyphenyl groups enhance binding affinity, while the oxalamide linkage provides structural stability. This interaction can lead to the inhibition or activation of various biological pathways.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial potential of compounds similar to this compound. For instance, a series of 4-aminoquinolines containing the benzyloxybenzyl system were synthesized and evaluated against Mycobacterium tuberculosis. Two compounds exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis drug, without significant cytotoxicity towards Vero and HepG2 cells .

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For example, they may inhibit Factor XIa, an important target in thrombotic disease management . The mechanism often involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.

Case Studies and Research Findings

- Antimycobacterial Evaluation : A study synthesized a series of related compounds and evaluated their activity against drug-resistant strains of M. tuberculosis. The results showed promising selectivity and potency, suggesting potential for further development into therapeutic agents .

- Enzyme Inhibition : Another study focused on the inhibition of Factor XIa using similar oxalamide derivatives, demonstrating effective inhibition in vitro which could translate into therapeutic applications for anticoagulation .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of benzyloxybenzyl derivatives, revealing that modifications to the aromatic rings significantly impact biological activity and selectivity against target pathogens .

Eigenschaften

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-29-20-12-13-21(22(14-20)30-2)26-24(28)23(27)25-15-17-8-10-19(11-9-17)31-16-18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFHBNICHGSCHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.